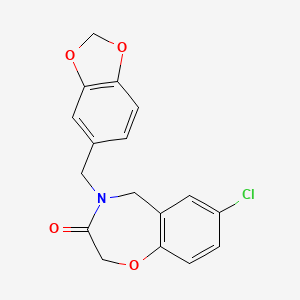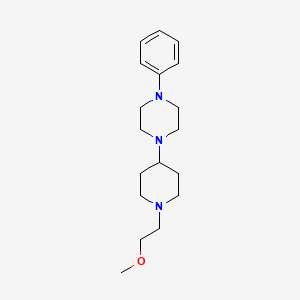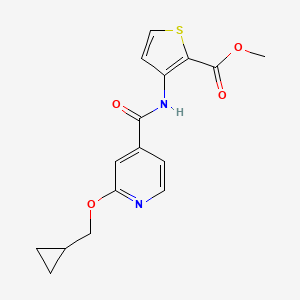![molecular formula C14H22N2O B2851395 {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine CAS No. 923693-11-2](/img/structure/B2851395.png)
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . It is also known as "Benzenemethanamine, 3-[(2,6-dimethyl-4-morpholinyl)methyl]-" .
Molecular Structure Analysis
The InChI code for “{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine” is 1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-4-13(6-14)7-15/h3-6,11-12H,7-10,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine” is an oil at room temperature .科学研究应用
Enhancement of Biological Activity
This compound has been studied for its potential to enhance the biological activity of curcuminoids, which are compounds derived from turmeric. Curcuminoids with a pyrazole ring have shown increased potency as anti-malarials, anti-proliferatives, antiplatelet inhibitors, anti-inflammatory agents, antiviral agents, and NOS inhibitors . The addition of the {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine structure could potentially improve the stability and minimize metal chelating properties, which are limitations of curcumin.
Water Solubility Improvement
The water solubility of pharmaceutical compounds is crucial for their bioavailability. The Mannich reaction, which is used to synthesize this compound, introduces an aminoalkyl substituent that can significantly increase water solubility. This property is essential for the compound’s effectiveness as a drug, as it ensures better absorption and distribution within the body .
Antioxidant Properties
Research has indicated that Mannich bases, such as {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine, exhibit antioxidant properties. These compounds can donate hydrogen atoms or electrons to reduce oxidative stress in biological systems. Their antioxidant activity has been measured using various methods, including DPPH radical scavenging and metal chelating activity .
Antimicrobial Activities
The antimicrobial properties of Mannich bases are well-documented. Studies have shown that compounds like {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine can be effective against a range of microorganisms, including bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. This makes them potential candidates for the development of new antimicrobial agents .
Synthetic Polymer Applications
Mannich bases are also used in the synthesis of polymers. Their unique chemical structure allows them to act as linkers or cross-linking agents, which can enhance the properties of synthetic polymers. This application is significant in the petroleum industry, water treatment, and the production of cosmetics and dyes .
Drug Development and Testing
As a reference standard in pharmaceutical testing, {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is used to ensure the accuracy and reliability of analytical methods. Its well-characterized structure and properties make it an ideal compound for calibrating instruments and validating test results in drug development processes .
安全和危害
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
属性
IUPAC Name |
[3-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-4-13(6-14)7-15/h3-6,11-12H,7-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHXDLMFHVLZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide](/img/structure/B2851312.png)
![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)
![2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2851315.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2851316.png)
![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)

![N-(4-fluorophenyl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2851322.png)
![2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)

![Tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2851326.png)



![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)